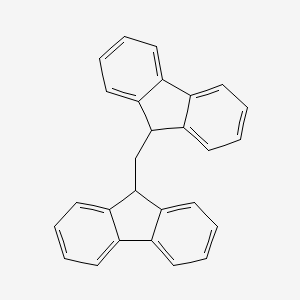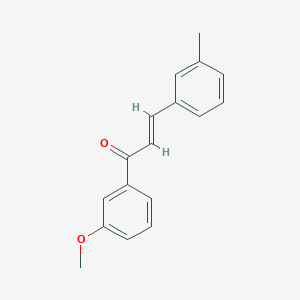
(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, often referred to as 3MP, is a compound that has been studied for its potential applications in scientific research and development. This compound is a member of a larger class of compounds known as phenylpropenes, which are characterized by a phenyl ring connected to a double bond. 3MP has been studied for its ability to act as an inhibitor or activator of certain enzymes, as well as its potential to act as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
3MP has been studied for its potential applications in scientific research. For example, 3MP has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. In addition, 3MP has also been studied for its potential to act as an activator of certain enzymes, such as the enzyme tyrosinase, which is involved in the synthesis of melanin.
Wirkmechanismus
The mechanism of action of 3MP is not fully understood. However, it is believed that 3MP binds to the active site of certain enzymes, either inhibiting or activating them depending on the enzyme in question. In addition, 3MP has also been shown to bind to certain receptors in the body, such as the serotonin receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MP are still being studied. However, preliminary studies have shown that 3MP may have potential therapeutic effects, such as the ability to reduce inflammation and pain. In addition, 3MP has also been shown to have potential anti-cancer effects, as well as the potential to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3MP in lab experiments include its relative ease of synthesis, its low cost, and its potential to act as an inhibitor or activator of certain enzymes. However, there are also some limitations to using 3MP in lab experiments, such as its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, 3MP is also not very stable, and its effects may be reduced over time.
Zukünftige Richtungen
The potential applications of 3MP are still being explored, and there are many possible future directions for research. For example, further research could be conducted to explore the potential therapeutic effects of 3MP, as well as its potential to act as an inhibitor or activator of certain enzymes. In addition, further research could also be conducted to explore the mechanism of action of 3MP in more detail, as well as its potential to interact with other compounds in the body. Finally, further research could be conducted to explore the potential applications of 3MP in the development of new drugs or treatments.
Synthesemethoden
3MP can be synthesized using a variety of methods. The most common method is a three-step reaction involving the reaction of 3-methylbenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with 3-methoxybenzaldehyde, and finally, the reaction of the resulting product with sodium hydroxide. This method yields 3MP in a relatively pure form, and is relatively simple to execute.
Eigenschaften
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-12H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNZVQXBFFXBD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
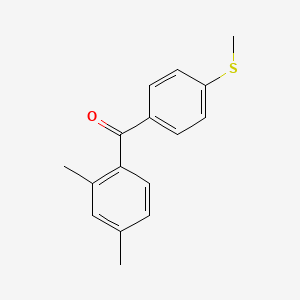
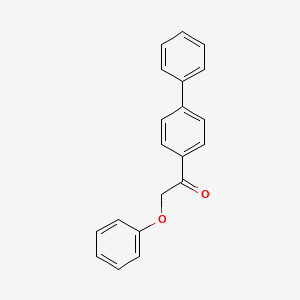
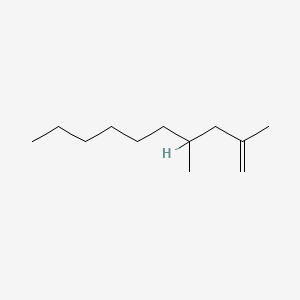


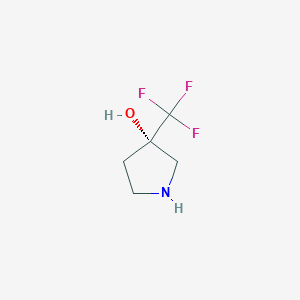

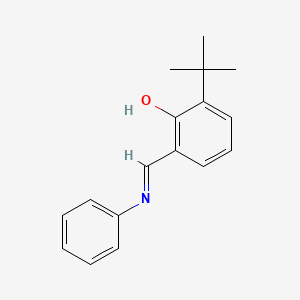

![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)


